REACTION_CXSMILES
|
C(O)C(N)(CO)CO.Cl.[Mg+2].[Cl-].[Cl-].[C:13]([NH2:21])(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[N:16][CH:15]=1.[CH2:22]([O:39][P:40]([OH:43])([OH:42])=[O:41])[C@H:23]1[O:27][C@H:26]([O:28][P:29]([O:32][P:33]([OH:36])([OH:35])=[O:34])([OH:31])=[O:30])[C@H:25]([OH:37])[C@@H:24]1[OH:38]>>[CH:18]1[CH:17]=[N+:16]([CH:26]2[O:27][C@H:23]([CH2:22][O:39][P:40]([O-:43])([OH:42])=[O:41])[C@@H:24]([OH:38])[C@H:25]2[OH:37])[CH:15]=[C:14]([C:13]([NH2:21])=[O:20])[CH:19]=1.[C:13]([NH2:21])(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[N:16][CH:15]=1.[CH2:22]([O:39][P:40]([OH:43])([OH:42])=[O:41])[C@H:23]1[O:27][C@H:26]([O:28][P:29]([O:32][P:33]([OH:36])([OH:35])=[O:34])([OH:31])=[O:30])[C@H:25]([OH:37])[C@@H:24]1[OH:38] |f:0.1,2.3.4|
|
Name
|
Tris-HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nampt reaction products
|
Type
|
CUSTOM
|
Details
|
The Nampt reaction
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated
|
Type
|
ADDITION
|
Details
|
by adding 125 μl of 1 M HClO4
|
Type
|
CUSTOM
|
Details
|
Protein was then precipitated at 18,000 g, and 500 μl of the supernatant
|
Type
|
ADDITION
|
Details
|
After centrifugation, 100 μl of sample was mixed with 400 μl of Buffer A (50 mM K2PO4/KHPO4, pH 7.0)
|
Type
|
CUSTOM
|
Details
|
The products from Nampt reaction
|
Type
|
CUSTOM
|
Details
|
Results of HPLC detection of Nampt reaction products
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C[N+](=C1)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CN=CC=C1)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)C(N)(CO)CO.Cl.[Mg+2].[Cl-].[Cl-].[C:13]([NH2:21])(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[N:16][CH:15]=1.[CH2:22]([O:39][P:40]([OH:43])([OH:42])=[O:41])[C@H:23]1[O:27][C@H:26]([O:28][P:29]([O:32][P:33]([OH:36])([OH:35])=[O:34])([OH:31])=[O:30])[C@H:25]([OH:37])[C@@H:24]1[OH:38]>>[CH:18]1[CH:17]=[N+:16]([CH:26]2[O:27][C@H:23]([CH2:22][O:39][P:40]([O-:43])([OH:42])=[O:41])[C@@H:24]([OH:38])[C@H:25]2[OH:37])[CH:15]=[C:14]([C:13]([NH2:21])=[O:20])[CH:19]=1.[C:13]([NH2:21])(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[N:16][CH:15]=1.[CH2:22]([O:39][P:40]([OH:43])([OH:42])=[O:41])[C@H:23]1[O:27][C@H:26]([O:28][P:29]([O:32][P:33]([OH:36])([OH:35])=[O:34])([OH:31])=[O:30])[C@H:25]([OH:37])[C@@H:24]1[OH:38] |f:0.1,2.3.4|
|
Name
|
Tris-HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nampt reaction products
|
Type
|
CUSTOM
|
Details
|
The Nampt reaction
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated
|
Type
|
ADDITION
|
Details
|
by adding 125 μl of 1 M HClO4
|
Type
|
CUSTOM
|
Details
|
Protein was then precipitated at 18,000 g, and 500 μl of the supernatant
|
Type
|
ADDITION
|
Details
|
After centrifugation, 100 μl of sample was mixed with 400 μl of Buffer A (50 mM K2PO4/KHPO4, pH 7.0)
|
Type
|
CUSTOM
|
Details
|
The products from Nampt reaction
|
Type
|
CUSTOM
|
Details
|
Results of HPLC detection of Nampt reaction products
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C[N+](=C1)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CN=CC=C1)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)C(N)(CO)CO.Cl.[Mg+2].[Cl-].[Cl-].[C:13]([NH2:21])(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[N:16][CH:15]=1.[CH2:22]([O:39][P:40]([OH:43])([OH:42])=[O:41])[C@H:23]1[O:27][C@H:26]([O:28][P:29]([O:32][P:33]([OH:36])([OH:35])=[O:34])([OH:31])=[O:30])[C@H:25]([OH:37])[C@@H:24]1[OH:38]>>[CH:18]1[CH:17]=[N+:16]([CH:26]2[O:27][C@H:23]([CH2:22][O:39][P:40]([O-:43])([OH:42])=[O:41])[C@@H:24]([OH:38])[C@H:25]2[OH:37])[CH:15]=[C:14]([C:13]([NH2:21])=[O:20])[CH:19]=1.[C:13]([NH2:21])(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[N:16][CH:15]=1.[CH2:22]([O:39][P:40]([OH:43])([OH:42])=[O:41])[C@H:23]1[O:27][C@H:26]([O:28][P:29]([O:32][P:33]([OH:36])([OH:35])=[O:34])([OH:31])=[O:30])[C@H:25]([OH:37])[C@@H:24]1[OH:38] |f:0.1,2.3.4|
|
Name
|
Tris-HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Nampt reaction products
|
Type
|
CUSTOM
|
Details
|
The Nampt reaction
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated
|
Type
|
ADDITION
|
Details
|
by adding 125 μl of 1 M HClO4
|
Type
|
CUSTOM
|
Details
|
Protein was then precipitated at 18,000 g, and 500 μl of the supernatant
|
Type
|
ADDITION
|
Details
|
After centrifugation, 100 μl of sample was mixed with 400 μl of Buffer A (50 mM K2PO4/KHPO4, pH 7.0)
|
Type
|
CUSTOM
|
Details
|
The products from Nampt reaction
|
Type
|
CUSTOM
|
Details
|
Results of HPLC detection of Nampt reaction products
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C[N+](=C1)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O)C(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CN=CC=C1)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)O)O)O)OP(=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |